![molecular formula C22H21N3O2 B2780177 6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1326895-48-0](/img/structure/B2780177.png)
6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Description
6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as MPOQ, is a quinoline derivative that has shown potential in scientific research applications. The compound was first synthesized in 2013 by a group of researchers from the University of California, San Diego, and has since been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to the specified chemical have been synthesized for their potential biological activities, including antimicrobial and anticancer properties. For instance, a series of quinoline derivatives demonstrated significant antimicrobial activities, including both antibacterial and antifungal effects, as well as mosquito larvicidal activity against Culex quinquefasciatus larvae, showcasing the potential of these compounds in addressing public health concerns related to infectious diseases and vector control (Rajanarendar et al., 2010).
Anticancer Research
The exploration of quinoline-oxadiazole hybrids extends to the anticancer domain, with studies indicating their cytotoxic potential against various cancer cell lines. For example, indole-quinoline-oxadiazoles have been synthesized and shown to possess cytotoxic potential in breast adenocarcinoma cells, highlighting their potential role in cancer drug development (Kamath et al., 2016). Another study reported the synthesis of novel oxadiazole derivatives that exhibited antioxidant and antitumor activities, signifying the therapeutic potential of these compounds in managing cancer and oxidative stress-related conditions (Fadda et al., 2011).
Anti-inflammatory and Analgesic Applications
Further, novel 8-hydroxy quinoline-based oxadiazoles have been evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. These compounds showed significant efficacy in reducing inflammation and pain in experimental models, alongside showcasing antimicrobial effects, thereby indicating their potential multifaceted therapeutic applications (Alam et al., 2011).
properties
IUPAC Name |
6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-4-10-25-13-18(20(26)17-12-15(3)8-9-19(17)25)22-23-21(24-27-22)16-7-5-6-14(2)11-16/h5-9,11-13H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXEIWTWNZYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
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